N-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Overview
Description
N-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is 305.11979803 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a compound with potential applications in various scientific research fields, primarily due to its structural and functional properties. The compound's synthesis involves complex organic chemistry techniques, including reactions with haloketones and amines, to yield derivatives with potential biological activities. One study reported the synthesis of new pyrazole amide derivatives showing promising insecticidal activity against Helicoverpa armigera, a common pest in agriculture, indicating the potential of similar compounds for pest control applications (Deng et al., 2016).
Antimicrobial and Antipsychotic Potential
Research into heterocyclic carboxamides, including compounds similar in structure to N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide, has shown potential in the development of new antipsychotic agents. These compounds have been evaluated for their ability to bind to dopamine and serotonin receptors, indicating their potential use in psychiatric and neurological disorders (Norman et al., 1996). Additionally, some novel fused imino pyrimido benzothiazole derivatives have exhibited anti-inflammatory and anti-bacterial activities, suggesting a role in combating bacterial infections and inflammation (Kale and Mene, 2013).
Potential in Material Science
Compounds structurally related to N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide have also found applications in material science. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from related chemical structures have been explored for their solubility, film-forming ability, and thermal stability, indicating potential use in high-performance polymers (Hsiao et al., 2000).
Properties
IUPAC Name |
N-tert-butyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)17-12(19)9-8-16-14-18(13(9)20)10-6-4-5-7-11(10)21-14/h8H,4-7H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKMTIBBEZRAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C2N(C1=O)C3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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